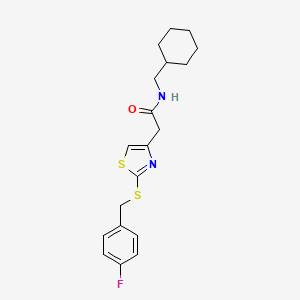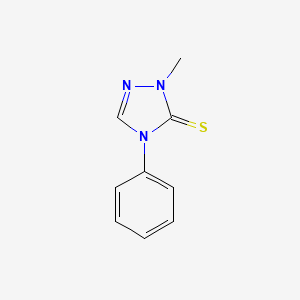![molecular formula C12H12FNO3S2 B2629393 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione CAS No. 880450-15-7](/img/structure/B2629393.png)
4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[44]nonane-3,7,7-trione is a complex organic compound characterized by its unique spiro structure This compound features a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods allow for precise control over reaction conditions, minimizing impurities and enhancing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with various nucleophiles, leading to a diverse array of derivatives .
Scientific Research Applications
4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It can be used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of fluorine, sulfur, and nitrogen atoms in its structure allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane derivatives: These compounds share the spiro[4.4]nonane core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl-substituted compounds: Compounds with a fluorophenyl group exhibit similar reactivity patterns, particularly in substitution reactions.
Thia-azaspiro compounds: These compounds contain sulfur and nitrogen atoms in a spiro structure, similar to 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione.
Uniqueness
The uniqueness of 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[44]nonane-3,7,7-trione lies in its combination of a spiro[44]nonane core with fluorine, sulfur, and nitrogen atoms
Properties
IUPAC Name |
4-(4-fluorophenyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S2/c13-9-1-3-10(4-2-9)14-11(15)7-18-12(14)5-6-19(16,17)8-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGPDJWBAMSRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)
![N-[(1R,2S)-2-Naphthalen-1-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2629314.png)
![2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2629315.png)
![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)

![1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2629318.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)
![N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629321.png)

![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)

![N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2629328.png)
![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)
![2,6-Difluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2629331.png)
